Boc-2-methyl-D-phenylalanine

Catalog No.
S679969
CAS No.
80102-29-0
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-2-methyl-D-phenylalanine

CAS Number

80102-29-0

Product Name

Boc-2-methyl-D-phenylalanine

IUPAC Name

(2R)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1

InChI Key

PCGOCPOJLMLJAR-GFCCVEGCSA-N

SMILES

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

80102-29-0;Boc-2-methyl-D-phenylalanine;Boc-D-Phe(2-Me)-OH;(R)-2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoicacid;BOC-D-2-METHYLPHE;SBB064573;Boc-D-2-Methylphenylalanine;(2R)-2-[(tert-butoxy)carbonylamino]-3-(2-methylphenyl)propanoicacid;(2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoicacid;Boc-L-phe(2-me)-OH;AC1ODTTM;BOC-O-ME-D-PHE-OH;Boc-2-Methy-D-Phenylalanine;BOC-D-2-ME-PHE-OH;14997_ALDRICH;SCHEMBL269929;14997_FLUKA;CTK8C5727;MolPort-001-758-361;ZINC2567266;CB-745;KM2014;N-BOC-D-2-METHYLPHENYLALANINE;AKOS015890211;AB06736

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OC(C)(C)C

Boc-2-methyl-D-phenylalanine is a derivative of the amino acid D-phenylalanine, distinguished by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methyl group at the second carbon position. Its chemical formula is C15H21NO4, and it is characterized by its white crystalline form. The Boc group serves to protect the amino functionality during

Boc-D-Phe(2-Me)-OH itself is not likely to have a specific biological mechanism of action. However, when incorporated into peptides, it can influence the overall properties of the peptide due to the steric hindrance caused by the methyl group and the hydrophobicity of the aromatic ring. This can be used to study how these modifications affect peptide function, binding interactions, or stability [].

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat when handling the compound.
  • Handle it in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Refer to safety data sheets (SDS) from suppliers for specific handling and disposal instructions.

Here are some potential scientific research applications of Boc-2-methyl-D-phenylalanine:

  • Peptide Synthesis

    Boc-D-MePhe can be a valuable building block for the synthesis of peptides containing D-amino acids. Peptides are short chains of amino acids linked together by peptide bonds. These D-amino acid containing peptides can be used to study protein-protein interactions or as potential drug candidates [].

  • Study of Protein-Ligand Interactions

    Boc-D-MePhe can be incorporated into model ligands to study their interactions with specific proteins. By studying how these modified ligands bind to proteins, researchers can gain insights into the natural function of the protein and develop new drugs that target these interactions [].

  • Enzyme Inhibition Studies

    Boc-D-MePhe may be used to design and synthesize enzyme inhibitors. Enzymes are proteins that act as catalysts in biological reactions. By inhibiting specific enzymes, researchers can study their role in cellular processes and potentially develop new therapeutic strategies [].

  • Development of New Materials

    Boc-D-MePhe, due to its unique chemical structure, could be a building block for the development of new materials with specific properties. For example, it could be used to create polymers with interesting optical or biological properties [].

Typical of amino acids. The Boc group can be removed under acidic conditions, allowing for the regeneration of the free amine. Common reactions include:

  • Nucleophilic Substitution: The amine can react with electrophiles to form amides or other derivatives.
  • Peptide Bond Formation: The carboxylic acid group can react with other amino acids or activated carboxylic acids to form peptides.
  • Deprotection Reactions: The Boc group can be cleaved using acids such as trifluoroacetic acid or hydrochloric acid, yielding D-phenylalanine .

Boc-2-methyl-D-phenylalanine exhibits biological activities associated with its parent compound, D-phenylalanine. D-phenylalanine has been studied for its potential analgesic properties and ability to enhance endorphin production, which may contribute to pain relief and mood elevation. It acts as an inhibitor of certain enzymes involved in peptide metabolism, such as carboxypeptidase A .

The synthesis of Boc-2-methyl-D-phenylalanine typically involves:

  • Protection of D-phenylalanine: The amino group of D-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • Methylation: The second carbon is then methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate.
  • Purification: The product is purified through crystallization or chromatography to obtain Boc-2-methyl-D-phenylalanine in high purity .

Boc-2-methyl-D-phenylalanine is primarily utilized in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins.
  • Drug Development: Its derivatives are explored for therapeutic applications due to their biological activities.
  • Research: Used in studies investigating the structure-function relationship of peptides and proteins .

Studies on Boc-2-methyl-D-phenylalanine have focused on its interactions with various biological targets, particularly its role in modulating enzyme activity related to pain and mood regulation. Research indicates that it may influence the activity of endorphin-producing pathways, enhancing analgesic effects when used in conjunction with other compounds that affect neurotransmitter levels .

Boc-2-methyl-D-phenylalanine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Boc-D-PhenylalanineContains a phenyl groupDirectly involved in pain modulation
Boc-Methyl-L-TyrosineContains a hydroxyl group on the phenyl ringHydroxyl group allows for different reactivity
Boc-L-LeucineContains an isobutyl side chainLarger side chain affects hydrophobicity
Boc-D-TryptophanContains an indole ringIndole ring contributes to unique biological activities

Boc-2-methyl-D-phenylalanine's unique methyl substitution at the second carbon distinguishes it from these similar compounds, influencing its reactivity and biological properties.

Protection Strategies for α-Amino Groups

The tert-butoxycarbonyl protecting group represents one of the most widely utilized and effective strategies for α-amino group protection in the synthesis of Boc-2-methyl-D-phenylalanine derivatives [1] [6]. The Boc group demonstrates exceptional stability under alkaline conditions and provides orthogonal protection when used in combination with benzyloxycarbonyl protecting groups, allowing for selective deprotection without affecting other protecting groups present in the molecule [6] [7].

Installation of the Boc protecting group on 2-methyl-D-phenylalanine is typically achieved through reaction with di-tert-butyl dicarbonate in the presence of guanidine hydrochloride in ethanol at temperatures ranging from 35 to 40 degrees Celsius [3]. This methodology provides excellent yields of 93% under optimized conditions with reaction times of approximately 6.5 hours [3]. The reaction proceeds through formation of a clear solution followed by evaporation of ethanol and successive washing with water and hexane to afford the protected amino acid in high purity [3].

The mechanism of Boc protection involves nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, resulting in formation of the carbamate linkage with concomitant release of carbon dioxide and tert-butanol [9]. This reaction renders the amino nitrogen non-nucleophilic, effectively preventing unwanted side reactions during subsequent synthetic transformations [9].

Deprotection of the Boc group is accomplished under mild acidic conditions, typically using trifluoroacetic acid, which cleaves the carbamate bond to regenerate the free amino acid [9] [13]. The acid-labile nature of the Boc group allows for selective removal under conditions that do not affect existing amide bonds, making it particularly suitable for peptide synthesis applications [9] [13].

Protection MethodDeprotection ConditionsAdvantagesDisadvantagesCommon Applications
Boc (tert-Butoxycarbonyl)Acidic (TFA)Stable under basic conditions, orthogonal to CbzHarsh acidic deprotection conditionsSolid-phase synthesis, fragment coupling
Fmoc (9-Fluorenylmethoxycarbonyl)Basic (piperidine/DMF)Mild deprotection, compatible with automated synthesisBase-labile, can cause racemizationAutomated SPPS, long peptides
Cbz (Benzyloxycarbonyl)Hydrogenolysis (Pd-C/H2)Mild neutral pH removal, selectiveLimited to hydrogenolysis conditionsSolution phase synthesis
ProtonationHigh pH conditionsSimple and reversibleRequires high acid concentrationLimited synthetic applications

Alternative protection strategies include the 9-fluorenylmethoxycarbonyl group, which is removed under basic conditions using piperidine in dimethylformamide [13]. While Fmoc chemistry has gained popularity due to its mild deprotection conditions and compatibility with automated peptide synthesizers, the choice between Boc and Fmoc strategies depends on the specific synthetic requirements and the presence of other functional groups in the target molecule [13].

Solid-Phase Peptide Synthesis Applications

Solid-phase peptide synthesis has revolutionized the preparation of peptides containing Boc-2-methyl-D-phenylalanine residues, enabling high-purity synthesis with minimal manipulative losses [10] [15]. The incorporation of this modified amino acid into peptide chains provides enhanced stability and unique structural properties that are valuable in pharmaceutical and biotechnology applications [1] [10].

The solid-phase approach allows for the successive addition of protected amino acid derivatives to a growing peptide chain immobilized on a polymeric support, with deprotection and washing steps to remove unreacted reagents and side products [10] [15]. This methodology has proven particularly effective for the synthesis of complex peptide sequences containing non-natural amino acids such as 2-methyl-D-phenylalanine derivatives [10] [15].

Application AreaSpecific ApplicationsKey AdvantagesTypical Peptide Length
Pharmaceutical DevelopmentDrug discovery, peptide therapeutics, GLP-1 receptor agonistsHigh purity, scalable production, complex sequences5-50 amino acids
Vaccine DesignPeptide-based vaccines, epitope mapping, COVID-19 researchDefined composition, no biological contamination, customizable8-25 amino acids
BiotechnologyProtein modification, enzyme engineering, functional studiesEnhanced stability, improved functionality, selective modification10-100 amino acids
Research ToolsChemical biology probes, fluorescent peptides, affinity tagsPrecise control, modified amino acids, specialized sequences5-30 amino acids
Material ScienceBiocompatible polymers, hydrogels, self-assembling materialsControlled properties, biodegradability, responsive behavior3-20 amino acids

Recent advances in solid-phase peptide synthesis have focused on eliminating solvent-intensive washing steps through innovative approaches such as volatile base removal via bulk evaporation at elevated temperatures [11]. These developments have resulted in massive waste reduction of up to 95% while maintaining product quality and enabling synthesis of challenging sequences up to 89 amino acids in length [11].

The compatibility of Boc-2-methyl-D-phenylalanine with various coupling reagents has been demonstrated in automated synthesis protocols [15]. The incorporation of this sterically hindered amino acid often requires optimized coupling conditions, including double coupling strategies and extended reaction times to achieve complete conversion [12] [15].

Advanced applications of solid-phase peptide synthesis involving Boc-2-methyl-D-phenylalanine include the preparation of peptide-based vaccines and therapeutic agents [10]. The unique structural properties imparted by the 2-methyl substitution can enhance peptide stability against enzymatic degradation while maintaining biological activity [10] [25].

Novel Catalytic Approaches in Asymmetric Synthesis

The asymmetric synthesis of 2-methyl-D-phenylalanine derivatives has benefited significantly from advances in catalytic methodologies that enable precise stereochemical control [17] [19]. These approaches have expanded the accessible chemical space for unnatural amino acid derivatives while maintaining high enantioselectivity and synthetic efficiency [17] [19].

Transition metal catalysis has emerged as a powerful tool for the enantioselective synthesis of amino acid derivatives, with chiral rhodium, palladium, and nickel complexes demonstrating exceptional performance in asymmetric transformations [17] [21]. These catalytic systems, often employing chiral phosphine ligands or N-heterocyclic carbenes, facilitate the formation of chiral carbon-carbon and carbon-heteroatom bonds with precise stereochemical control [17] [21].

Catalytic ApproachKey CatalystsTypical SubstratesEnantioselectivity RangeKey Advantages
Transition Metal CatalysisChiral Rh, Pd, Ni complexes with phosphine ligandsAmino acid precursors, diarylmethanes, alkenes80-98% eeBroad substrate scope, high efficiency, scalable
OrganocatalysisChiral aldehyde catalysts, amino thioureas, phosphoric acidsN-unprotected amino acid esters, imine derivatives85-99% eeMetal-free, mild conditions, modular catalysts
BiocatalysisAmino acid dehydrogenases, transaminases, ketimine reductasesKeto acids, racemic amino acids, prochiral substrates>99% eeExcellent selectivity, environmentally friendly, mild conditions
PhotocatalysisChiral Ir photocatalysts, dual catalytic systemsDiazo compounds, radical precursors, alkyl halides85-94% eeLight-driven, complementary reactivity, sustainable
ElectrocatalysisChiral Ni complexes with electrochemical reductionAryl bromides, benzyl chlorides, carbonyls80-94% eeElectrochemical control, atom-efficient, green chemistry

Organocatalytic approaches have gained prominence in the synthesis of noncanonical amino acids, including 2-methyl-D-phenylalanine derivatives [18] [19]. Chiral aldehyde catalysts derived from binaphthol frameworks demonstrate remarkable ability to control facial selectivity of enolate intermediates, leading to high enantioselectivity in aldol condensation reactions [18]. These metal-free catalytic systems operate under mild conditions and offer modular design principles for catalyst optimization [18] [19].

Recent developments in asymmetric electrocatalysis have provided sustainable approaches for amino acid synthesis through the combination of chiral transition metal catalysts with electrochemical methods [17]. Nickel-catalyzed enantioselective electroreductive cross-coupling reactions have achieved excellent enantioselectivity ranges of 80-94% enantiomeric excess in the formation of substituted amino acid derivatives [17].

Biocatalytic strategies employing amino acid dehydrogenases, transaminases, and ketimine reductases offer exceptional enantioselectivity exceeding 99% enantiomeric excess for the synthesis of chiral amino acids [30]. These enzymatic approaches provide environmentally friendly alternatives to traditional chemical methods while operating under mild aqueous conditions [30].

Racemization Prevention Techniques During Coupling

The prevention of racemization during peptide coupling reactions involving Boc-2-methyl-D-phenylalanine represents a critical challenge in maintaining stereochemical integrity [23] [24]. Racemization can occur through formation of optically labile azlactone intermediates, particularly when using N-acyl-protected amino acids, necessitating the implementation of specialized coupling strategies [23] [24].

The development of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one as a coupling reagent has provided superior racemization suppression capabilities compared to traditional methods [23]. This phosphonate-type coupling reagent demonstrates remarkable reactivity while dramatically reducing the degree of racemization, even under conditions requiring strong bases [23]. In comparative studies, DEPBT-mediated coupling reactions achieved no detectable epimerization, representing a significant advancement over conventional coupling protocols [23].

Prevention TechniqueMechanism of ActionTypical Coupling ReagentsRacemization LevelBest Applications
DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)Superior racemization suppression via benzotriazinone activationDEPBT alone (no additives required)No detectable epimerizationSolution-phase synthesis of sensitive peptides
Oxyma (2-cyano-2-(hydroxyimino)acetate)Enhanced coupling efficiency with carbodiimides, reduced side reactionsEDC/Oxyma, DIC/Oxyma combinations24-30% reduction vs HOBtSPPS with carbodiimide activation
HOAt (1-Hydroxy-7-azabenzotriazole)Effective additive with improved racemization control over HOBtHBTU/HOAt, PyBroP/HOAt systems40-60% improvement over HOBtFragment coupling reactions
Low Temperature CouplingKinetic suppression of racemization pathwaysVarious with temperature control50-80% reductionHeat-sensitive amino acids
Rapid Coupling ConditionsMinimizes exposure time to racemizing conditionsHATU, COMU, rapid-acting reagents30-70% reductionAutomated synthesis protocols

Alternative racemization suppression strategies include the use of 2-cyano-2-(hydroxyimino)acetate as an additive in combination with carbodiimide-type coupling reagents [23]. This approach has demonstrated enhanced coupling efficiency compared to traditional 1-hydroxybenzotriazole additives, with racemization reductions of 24-30% in systematic studies [23] [24].

The implementation of low-temperature coupling protocols provides kinetic suppression of racemization pathways by reducing the rate of azlactone formation [24]. Temperature-controlled reactions typically achieve 50-80% reduction in racemization levels while maintaining acceptable coupling efficiencies [24].

Advanced coupling methodologies employing rapid-acting reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate and O-[(cyano(ethoxycarbonyl)methylidene)amino]oxytri(pyrrolidino)phosphonium hexafluorophosphate minimize exposure time to racemizing conditions [24] [31]. These uronium and phosphonium-type reagents facilitate rapid peptide bond formation while preserving stereochemical integrity [24] [31].

XLogP3

2.9

Wikipedia

Boc-2-methyl-D-phenylalanine

Dates

Modify: 2023-08-15

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